molecular formula C14H8Cl2F3NO B11942543 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide CAS No. 3847-67-4

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11942543
CAS No.: 3847-67-4
M. Wt: 334.1 g/mol
InChI Key: RICQYUZZQYCSRS-UHFFFAOYSA-N
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Description

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is an organic compound that features both chloro and trifluoromethyl functional groups

Properties

CAS No.

3847-67-4

Molecular Formula

C14H8Cl2F3NO

Molecular Weight

334.1 g/mol

IUPAC Name

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8Cl2F3NO/c15-10-4-1-8(2-5-10)13(21)20-12-7-9(14(17,18)19)3-6-11(12)16/h1-7H,(H,20,21)

InChI Key

RICQYUZZQYCSRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . This is followed by further functional group modifications to introduce the chloro and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present on the aromatic ring.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or receptor antagonist, binding to active sites and modulating biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these functional groups play a critical role in activity and selectivity.

Biological Activity

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide, also known by its CAS number 1823182-92-8, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is C14H8Cl2F3NOC_{14}H_{8}Cl_{2}F_{3}NO. The structure includes a trifluoromethyl group, which is known to enhance biological activity in many compounds by improving lipophilicity and metabolic stability.

Biological Activity Overview

  • Antiparasitic Activity :
    • Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced activity against parasites. For example, the incorporation of such groups has been linked to improved solubility and metabolic stability in antiparasitic agents targeting malaria .
  • Inhibition of Enzymatic Activity :
    • The compound has been evaluated for its potential to inhibit thymidylate synthase (TYMS), an enzyme critical for DNA synthesis. Inhibition of TYMS can lead to antiproliferative effects in cancer cells, suggesting a potential application in oncology .
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assays indicate that derivatives of this compound may possess selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntiparasiticTargets PfATP4
Enzyme InhibitionInhibits thymidylate synthase
CytotoxicitySelective towards cancer cells

Case Study: Antiparasitic Efficacy

A study focusing on the optimization of similar compounds reported significant activity against Plasmodium falciparum (the causative agent of malaria). The optimized analogs showed an EC50 value of 0.395 μM, indicating potent activity against the parasite while maintaining acceptable metabolic stability .

Case Study: Cancer Cell Lines

Research evaluating the cytotoxic effects of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide derivatives demonstrated a notable reduction in cell viability in various cancer cell lines. The derivatives were tested against HepG2 liver cancer cells and showed promising results with IC50 values significantly lower than those of standard chemotherapeutics .

Mechanistic Insights

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane permeability and bioavailability. This modification is crucial for the compound's interaction with biological targets such as enzymes involved in nucleotide synthesis and cellular proliferation pathways.

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